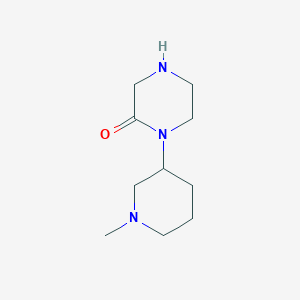

1-(1-Methylpiperidin-3-yl)piperazin-2-one

Description

Significance of Piperazin-2-one (B30754) and Piperidine (B6355638) Motifs in Bioactive Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are mainstays in drug discovery, with a significant number of approved drugs incorporating these rings. The introduction of heteroatoms, such as nitrogen, into a carbon backbone can impart unique physicochemical properties, including altered reactivity, lipophilicity, polarity, and the capacity for specific biological interactions. nih.gov

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous motifs in pharmaceuticals. pharmaceutical-business-review.com Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, when incorporated into larger molecules. pharmaceutical-business-review.com Furthermore, the three-dimensional nature of the piperidine ring allows for the creation of complex molecules that can engage with biological targets in ways that flat, aromatic rings cannot. organic-chemistry.org This has led to the development of numerous piperidine-containing drugs across a wide range of therapeutic areas. organic-chemistry.org

Similarly, the piperazine (B1678402) ring is another critical structural element in medicinal chemistry, recognized for its presence in a multitude of drugs with diverse therapeutic applications. researchtrend.netresearchgate.net The two nitrogen atoms in the piperazine ring can significantly influence a molecule's polarity, basicity, and ability to form hydrogen bonds, thereby enhancing its interaction with biological targets and improving its pharmacokinetic profile. chemicalbook.com The piperazin-2-one core, a derivative of piperazine, is considered a privileged scaffold in its own right. jmchemsci.com This motif is found in various natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer and antiviral properties. nih.govmdpi.com The constrained conformation of the piperazin-2-one ring makes it a valuable component in the design of peptidomimetics and other biologically active molecules. jmchemsci.com

The following table provides examples of bioactive compounds containing piperidine and piperazin-2-one scaffolds, illustrating their therapeutic importance.

| Scaffold | Compound Name | Biological Activity/Therapeutic Use |

| Piperidine | Donepezil | Acetylcholinesterase inhibitor (Alzheimer's disease) |

| Fentanyl | Opioid analgesic | |

| Ritalin (Methylphenidate) | CNS stimulant (ADHD) | |

| Paroxetine | Selective serotonin (B10506) reuptake inhibitor (Antidepressant) | |

| Piperazin-2-one | Praziquantel | Anthelmintic |

| (-)-Agelastatin A | Anticancer alkaloid | |

| Aprepitant (intermediate) | Neurokinin-1 receptor antagonist (Antiemetic) | |

| L-778,123 (related structure) | Farnesyltransferase inhibitor (Anticancer research) |

Overview of "1-(1-Methylpiperidin-3-yl)piperazin-2-one" within Chemical Space

The compound This compound occupies a unique position in chemical space by covalently linking a substituted piperidine ring to a piperazin-2-one core. This structure can be deconstructed into its key components:

Piperazin-2-one core: This serves as the central scaffold. The nitrogen at position 1 is substituted, while the nitrogen at position 4 remains available for potential interactions or further functionalization.

1-Methylpiperidin-3-yl substituent: This group is attached to the N1 position of the piperazin-2-one ring. The piperidine ring itself is substituted at its nitrogen atom with a methyl group and is linked to the piperazinone via its 3-position.

| Property | Piperidine | Piperazine |

| Molecular Formula | C₅H₁₁N | C₄H₁₀N₂ |

| Molecular Weight | 85.15 g/mol | 86.14 g/mol |

| Boiling Point | 106 °C | 146 °C |

| Basicity (pKa of conjugate acid) | ~11.2 | ~9.8 (first protonation) |

Research Rationale and Objectives Pertaining to "this compound"

The synthesis and investigation of a molecule like This compound are driven by several key principles in medicinal chemistry. The primary rationale is the concept of "scaffold hopping" or the creation of hybrid molecules, where two or more pharmacophores are combined to generate novel compounds with potentially enhanced or entirely new biological activities. nih.gov

The objectives for studying this particular compound would likely include:

Exploration of Novel Chemical Space: The development of new synthetic methods to access novel heterocyclic compounds is a crucial aspect of medicinal chemistry, as it allows for the expansion of the chemical space available for drug screening. nih.gov The synthesis of this compound would represent the creation of a new molecular architecture.

Synergistic or Additive Pharmacological Effects: Combining two biologically active scaffolds can lead to compounds that exhibit a synergistic or additive effect. For instance, if piperidine derivatives are known to interact with one biological target and piperazin-2-one derivatives with another, a hybrid molecule could potentially modulate both targets, which can be advantageous for treating complex diseases. mdpi.com

Modulation of Physicochemical and Pharmacokinetic Properties: The piperidine and piperazine moieties are often incorporated into drug candidates to improve properties such as solubility, oral bioavailability, and metabolic stability. pharmaceutical-business-review.comchemicalbook.com The research objective would be to investigate how the combination and specific substitution pattern of these two rings in This compound affects these crucial drug-like properties.

Investigation of Structure-Activity Relationships (SAR): The synthesis of this compound and its analogues would be a critical step in establishing a structure-activity relationship. By systematically modifying the substitution on both the piperidine and piperazin-2-one rings, researchers can gain insights into the structural requirements for a desired biological activity.

In essence, the study of This compound is a rational approach to drug design, aimed at leveraging the favorable characteristics of two well-validated heterocyclic scaffolds to discover new chemical entities with therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

1-(1-methylpiperidin-3-yl)piperazin-2-one |

InChI |

InChI=1S/C10H19N3O/c1-12-5-2-3-9(8-12)13-6-4-11-7-10(13)14/h9,11H,2-8H2,1H3 |

InChI Key |

GGZFLIJWXWNYSR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)N2CCNCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Methylpiperidin 3 Yl Piperazin 2 One and Analogs

Retrosynthetic Analysis of the "1-(1-Methylpiperidin-3-yl)piperazin-2-one" Scaffold

A retrosynthetic analysis of the target molecule reveals several plausible disconnection points, suggesting various forward synthetic strategies. The most logical disconnections involve breaking the bonds formed during the final steps of the synthesis, primarily the C-N bond linking the two rings or the amide bond within the piperazinone core.

Strategy A: C-N Bond Disconnection

This approach involves disconnecting the bond between the N4 nitrogen of the piperazin-2-one (B30754) ring and the C3 carbon of the piperidine (B6355638) ring. This leads to two key synthons: a piperazin-2-one anion (or its synthetic equivalent) and a 1-methylpiperidin-3-yl cation equivalent. In a practical forward synthesis, this translates to an N-alkylation or a reductive amination reaction.

Forward Synthesis (Alkylation): Reaction of piperazin-2-one with a 3-halo-1-methylpiperidine derivative.

Forward Synthesis (Reductive Amination): Reaction of piperazin-2-one with 1-methylpiperidin-3-one (B1359798) in the presence of a reducing agent.

Strategy B: Amide Bond and C-N Bond Disconnection (Ring Formation)

A more fundamental disconnection breaks down the piperazin-2-one ring itself. A disconnection of the C2-N1 amide bond and the C3-N4 bond points to a linear precursor, specifically an N-substituted ethylenediamine (B42938) derivative. This is a classical and robust method for constructing the piperazinone ring.

Forward Synthesis (Cyclization): This strategy relies on a key intermediate, N-(1-methylpiperidin-3-yl)ethane-1,2-diamine. Cyclization of this diamine with a two-carbon unit, such as a haloacetyl halide or an α-halo ester, followed by intramolecular amide formation, yields the target scaffold. The availability of intermediates like (R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine suggests the feasibility of this approach for chiral synthesis. nih.gov

These two primary retrosynthetic pathways form the basis for the classical, stereoselective, and convergent/divergent strategies discussed below.

Classical Synthetic Routes to Piperazin-2-one Derivatives

Classical methods for the synthesis of the piperazin-2-one core are well-established and can be adapted for the preparation of "this compound". These routes generally fall into two categories: N-alkylation of a pre-formed piperazinone or cyclization of a linear diamine precursor.

Route 1: Reductive Amination

Reductive amination is a powerful method for forming the crucial C-N bond between the two heterocyclic rings. This approach involves the reaction of 1-methylpiperidin-3-one with piperazin-2-one under reducing conditions.

Reaction: 1-Methylpiperidin-3-one + Piperazin-2-one

Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used mild reducing agents suitable for this transformation. nih.gov

Advantages: This one-pot procedure is often high-yielding and avoids the use of unstable alkyl halides. The synthesis of related compounds, such as 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine, has been successfully achieved using this method. nih.gov

Route 2: N-Alkylation of Piperazin-2-one

Direct alkylation of the N4-nitrogen of piperazin-2-one with a suitable 3-substituted piperidine is another classical approach. The piperidine moiety would need a good leaving group at the 3-position, such as a halide (Br, I) or a sulfonate ester (OMs, OTs).

Reaction: Piperazin-2-one + 3-Halo-1-methylpiperidine

Conditions: The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), in a polar aprotic solvent like acetonitrile (B52724) or DMF.

Challenges: A significant challenge with using unsubstituted piperazin-2-one is the potential for dialkylation at both the N1 and N4 positions. To achieve mono-alkylation selectively at N4, the N1 position is often protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group. researchgate.net The protecting group can be removed in a subsequent step.

Route 3: Cyclization of a Diamine Precursor

This widely used method builds the piperazin-2-one ring onto the piperidine scaffold. The synthesis begins with the preparation of the key intermediate, N-(1-methylpiperidin-3-yl)ethane-1,2-diamine. This diamine is then reacted with a reagent that provides the C1-C2 carbonyl unit.

Step 1: Synthesis of N-(1-methylpiperidin-3-yl)ethane-1,2-diamine, for example, by reductive amination of 1-methylpiperidin-3-one with aminoacetonitrile (B1212223) followed by reduction.

Step 2 (Cyclization): The diamine is acylated with a haloacetyl halide (e.g., chloroacetyl chloride) to form a haloacetamide intermediate.

Step 3 (Ring Closure): Treatment of the haloacetamide with a base promotes intramolecular nucleophilic substitution, where the secondary amine displaces the halide to form the piperazin-2-one ring.

| Route | Key Reaction | Starting Materials | Key Considerations |

| 1 | Reductive Amination | 1-Methylpiperidin-3-one, Piperazin-2-one | Good for C-N bond formation; mild conditions. |

| 2 | N-Alkylation | 3-Halo-1-methylpiperidine, Piperazin-2-one | Potential for dialkylation; N1-protection may be required. |

| 3 | Cyclization | N-(1-methylpiperidin-3-yl)ethane-1,2-diamine, Haloacetyl halide | Robust ring-forming strategy; relies on key diamine intermediate. |

Stereoselective Synthesis Approaches for "this compound"

The piperidine ring in "this compound" contains a stereocenter at the C3 position. Therefore, controlling the stereochemistry is crucial for synthesizing enantiomerically pure versions of the molecule.

The most direct strategy for an enantioselective synthesis is to utilize a starting material from the "chiral pool." By starting with an enantiomerically pure precursor for the piperidine ring, the chirality can be carried through the synthetic sequence to the final product.

Chiral Pool Approach: The synthesis would commence with either (R)- or (S)-3-aminopiperidine. This chiral amine can be N-methylated and then elaborated into the key N-(1-methylpiperidin-3-yl)ethane-1,2-diamine intermediate without disturbing the stereocenter. Subsequent cyclization to form the achiral piperazin-2-one ring would yield the desired enantiopure final compound. The commercial availability of related chiral precursors makes this a highly viable strategy. nih.gov

Alternatively, asymmetric catalytic methods can be employed to create stereocenters on the piperazin-2-one ring itself, though this is more relevant for analogs with additional substitution. For instance, palladium-catalyzed asymmetric allylic alkylation has been used to synthesize α-substituted chiral piperazin-2-ones with high enantiomeric excess. nih.gov

Diastereoselective synthesis becomes relevant when introducing a second stereocenter into the molecule, for example, by alkylating a chiral "this compound" at the C3 position of the piperazinone ring. In such a case, the existing stereocenter on the piperidine ring can act as a chiral auxiliary, directing the approach of the electrophile.

This concept is demonstrated in the synthesis of related chiral lactams, such as N-protected 3-methylpiperidin-2-one, where an N-linked chiral auxiliary directs the diastereoselective methylation of the lactam ring. researchgate.net A similar principle could be applied here, where the chiral 1-methylpiperidin-3-yl group could influence the facial selectivity of reactions on the attached piperazinone ring, leading to a preference for one diastereomer over another. The degree of stereocontrol would depend on the reaction conditions and the effective steric and electronic influence of the piperidine substituent.

Convergent and Divergent Synthetic Strategies for "this compound" Analogs

Convergent Synthesis

A convergent strategy involves preparing key fragments of the molecule separately and then combining them in a late-stage step. This approach is often more efficient for complex molecules. For the target compound, a highly convergent route involves the synthesis of the 1-methylpiperidine (B42303) and piperazin-2-one moieties independently, followed by their coupling.

Divergent Synthesis

A divergent strategy begins with a common intermediate that is then used to create a library of structurally related analogs. This is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Example: The intermediate N-(1-methylpiperidin-3-yl)ethane-1,2-diamine serves as an ideal branching point for a divergent synthesis. This common precursor can be reacted with a wide array of substituted chloroacetyl chlorides or α,β-unsaturated esters to generate a library of analogs with diverse substitutions on the piperazin-2-one ring (e.g., at the C3, C5, or C6 positions). This allows for the systematic exploration of how modifications to the piperazinone scaffold affect biological activity while keeping the 1-methylpiperidin-3-yl fragment constant.

| Strategy | Description | Application to Target Scaffold |

| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | Coupling of 1-methylpiperidin-3-one and piperazin-2-one via reductive amination. |

| Divergent | A common intermediate is used to generate a library of analogs. | Reacting N-(1-methylpiperidin-3-yl)ethane-1,2-diamine with various cyclizing agents. |

Novel Synthetic Methodologies and Green Chemistry Principles in Piperazin-2-one Synthesis

Recent advances in synthetic chemistry offer new, more efficient, and environmentally friendly ways to construct piperazinone scaffolds.

Novel Methodologies

Cascade Reactions: These reactions involve multiple bond-forming events in a single operation without isolating intermediates. A cascade approach could be envisioned where a precursor undergoes an initial reaction (e.g., Michael addition) followed by an intramolecular cyclization to directly form the substituted piperazinone ring, improving efficiency and reducing waste.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. While more commonly applied to piperazines, these principles could be adapted for late-stage functionalization of the piperazin-2-one scaffold, allowing for the introduction of new substituents under mild conditions.

Green Chemistry Principles

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis.

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Reductive amination and cyclization reactions are generally more atom-economical than multi-step routes involving protecting groups.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with more benign alternatives such as 2-methyl-THF, ethanol, or even water where possible.

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. For example, using catalytic hydrogenation for reductions instead of stoichiometric metal hydrides like LiAlH₄ improves the environmental profile of the synthesis. The development of a green synthesis for 1-methylpiperazine (B117243) involving hydrogenation with a recyclable Raney nickel catalyst highlights this approach. chemicalbook.com

By integrating these novel and green methodologies, the synthesis of "this compound" and its analogs can be made more efficient, cost-effective, and sustainable.

Advanced Structural Characterization and Conformational Analysis of 1 1 Methylpiperidin 3 Yl Piperazin 2 One

High-Resolution Spectroscopic Techniques for Elucidating "1-(1-Methylpiperidin-3-yl)piperazin-2-one" Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) NMR and solid-state NMR, serves as a powerful tool for the unambiguous structural elucidation of "this compound". While specific experimental data for this exact compound is not widely available in published literature, analysis of related piperazine (B1678402) and piperidine (B6355638) derivatives allows for a detailed predictive assignment of its NMR spectra. chemicalbook.comchemicalbook.com

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine and piperazine rings, as well as the N-methyl group. The chemical shifts and coupling patterns of these protons would provide information about their local electronic environment and spatial relationships. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization states.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons within the piperidine and piperazine rings, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for confirming the connection between the piperidine and piperazine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would provide information about the spatial proximity of protons, offering insights into the preferred conformation of the molecule in solution.

Solid-State NMR (ssNMR): In the absence of single-crystal X-ray data, solid-state NMR could provide valuable information about the structure and dynamics of "this compound" in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution spectra of the solid material, potentially revealing the presence of different polymorphs or conformations.

Hypothetical ¹H and ¹³C NMR Data Table:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine-CH (C3) | 3.0 - 3.5 | 55 - 60 |

| Piperidine-CH₂ | 1.5 - 2.5 | 25 - 40 |

| N-CH₃ | 2.2 - 2.5 | 45 - 50 |

| Piperazinone-CH₂ (adjacent to C=O) | 3.2 - 3.6 | 40 - 45 |

| Piperazinone-CH₂ (adjacent to N) | 2.8 - 3.2 | 50 - 55 |

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for determining the elemental composition and fragmentation pathways of "this compound".

HRMS: This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₉N₃O). uni.lu This is a critical first step in confirming the identity of the synthesized compound.

MS/MS Fragmentation Pathways: By subjecting the molecular ion to collision-induced dissociation (CID), characteristic fragment ions would be generated. The analysis of these fragments provides a roadmap of the molecule's structure. For "this compound", key fragmentation pathways would likely involve the cleavage of the bond between the two rings and fragmentation within the piperidine and piperazinone rings. researchgate.net Common fragmentation patterns for piperazine derivatives often involve the loss of side chains and ring-opening mechanisms. researchgate.net

Predicted MS/MS Fragmentation Data Table:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|

| 198.1601 ([M+H]⁺) | 113.1073 | [C₆H₁₃N₂]⁺ (Piperazinone ring fragment) |

| 198.1601 ([M+H]⁺) | 98.1022 | [C₆H₁₂N]⁺ (Methylpiperidine fragment) |

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound" by probing their characteristic vibrational modes. niscpr.res.inmuni.czresearchgate.netdergipark.org.tr

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the piperazinone ring, typically in the range of 1650-1680 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aliphatic rings and the N-methyl group (around 2800-3000 cm⁻¹), and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric stretching of the carbon backbone would be more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies Table:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretching | 1650 - 1680 |

| C-H (Aliphatic) | Stretching | 2800 - 3000 |

| N-H (Amine) | Stretching | (Absent in this structure) |

X-ray Crystallography of "this compound" and Its Co-crystals

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. Although a crystal structure for "this compound" is not publicly available, the principles of this technique and its application to related heterocyclic compounds can be discussed. researchgate.netresearchgate.net

Solid-State Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would allow for an unambiguous determination of the preferred conformation of both the piperidine and piperazinone rings (e.g., chair, boat, or twist-boat). For piperazine rings, a chair conformation is common. rsc.org

Furthermore, the crystal structure would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds (if a suitable donor is present, which is not the case for the primary amine in the piperazine ring being part of an amide) and van der Waals forces, which govern the packing of the molecules in the crystal lattice.

Polymorphism and Crystal Engineering

It is possible that "this compound" could exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph would have a unique crystal structure and, consequently, different physicochemical properties such as melting point, solubility, and stability.

Crystal engineering principles could be applied to design and synthesize co-crystals of "this compound" with other molecules (co-formers). This approach can be used to modify the physical properties of the compound in a controlled manner by introducing specific intermolecular interactions.

Table of Mentioned Compounds:

| Compound Name |

|---|

| This compound |

| Piperazine |

Conformational Analysis and Dynamic Properties of "this compound"

The three-dimensional structure and dynamic behavior of "this compound" are dictated by the conformational preferences of its constituent heterocyclic rings—the N-methylpiperidine and the piperazin-2-one (B30754) moieties—and the rotational freedom around the bond connecting them. While specific experimental data for this exact molecule are not extensively documented in the literature, a detailed conformational analysis can be constructed based on the well-established principles of stereochemistry and the reported behavior of analogous structures.

Solution-State Conformational Preferences

Piperidine Ring Conformation: The 1-methylpiperidine (B42303) fragment is predicted to adopt a stable chair conformation, which minimizes both angle and torsional strain. The methyl group attached to the nitrogen can exist in either an axial or equatorial position. However, there is a strong energetic preference for the N-methyl group to occupy the equatorial position to avoid steric repulsion with the syn-axial hydrogen atoms at the C2 and C6 positions.

Piperazin-2-one Ring Conformation: The piperazin-2-one ring contains an amide functional group, which introduces a degree of planarity due to the sp2 hybridization of the carbonyl carbon and the delocalization of the nitrogen lone pair. This flattens the portion of the ring involving the C=O and adjacent nitrogen atoms. Despite this, the piperazine ring system thermodynamically favors a chair conformation to alleviate steric and torsional strain. nih.govdoi.org Therefore, the piperazin-2-one ring in the target molecule is expected to adopt a distorted chair or a twist-boat conformation, with the chair-like form likely being the most stable.

Substituent Orientation: The piperazin-2-one moiety is a bulky substituent on the C3 position of the piperidine ring. As with most substituted cyclohexanes and piperidines, there is a significant energetic preference for large substituents to occupy an equatorial position. nih.gov Placing the piperazin-2-one group in the axial position would introduce destabilizing 1,3-diaxial interactions with the axial hydrogens on C1 and C5 of the piperidine ring. Consequently, the most stable conformer is predicted to be the one where the piperazin-2-one group is equatorially oriented on the piperidine chair.

Based on these considerations, the predominant conformation of "this compound" in solution is likely one in which both the piperidine and piperazin-2-one rings are in chair-like conformations, with the piperazin-2-one substituent in the equatorial position on the piperidine ring.

| Molecular Fragment | Predicted Preferred Conformation | Primary Rationale |

|---|---|---|

| 1-Methylpiperidine Ring | Chair | Minimization of angle and torsional strain. |

| Piperazin-2-one Ring | Distorted Chair | General thermodynamic preference for piperazine systems, slightly distorted by the planar amide group. nih.gov |

| N-Methyl Group Orientation (on Piperidine) | Equatorial | Avoidance of steric hindrance with syn-axial hydrogens. |

| C3-Substituent Orientation (Piperazin-2-one group) | Equatorial | Minimization of 1,3-diaxial steric interactions. |

Intramolecular Interactions and Strain Analysis

The stability of the preferred conformer is governed by a balance of several intramolecular forces, including torsional and steric strain. chemistrysteps.comstackexchange.com

Torsional Strain: Torsional strain arises from the repulsion between electron clouds of adjacent bonds. youtube.com In the predicted chair conformations, most of the C-C and C-N bonds along the ring peripheries are in a staggered arrangement, which minimizes this type of strain. However, the region around the amide bond within the piperazin-2-one ring experiences notable torsional strain due to the eclipsing interactions inherent to its planar nature. The rotation around the C3-N1 bond connecting the two rings is also subject to a torsional barrier, which influences the relative orientation of the two cyclic systems.

Steric Strain: Steric strain, or van der Waals strain, results from non-bonded atoms being forced into close proximity. stackexchange.com The primary source of potential steric strain in "this compound" would be the axial orientation of the bulky piperazin-2-one substituent, leading to significant 1,3-diaxial repulsions. By adopting an equatorial position, the molecule effectively minimizes this unfavorable interaction. Minor steric interactions may still exist between the hydrogen atoms of the two rings, depending on the preferred rotational angle about the C3-N1 bond.

| Type of Strain/Interaction | Contributing Molecular Feature(s) | Impact on Conformational Stability |

|---|---|---|

| Torsional Strain | Eclipsing interactions across the amide bond (C=O)-N in the piperazin-2-one ring. | Contributes to the distortion of the piperazin-2-one ring from a perfect chair. |

| Steric Strain (1,3-Diaxial) | Hypothetical axial placement of the piperazin-2-one substituent on the piperidine ring. | Strongly destabilizing; drives the preference for an equatorial substituent. |

| Steric Strain (Transannular) | Interactions between atoms across the rings. | Minimized by the adoption of chair conformations. |

| Weak H-Bonding (C-H···O) | Potential interaction between a piperidine C-H and the piperazin-2-one carbonyl oxygen. | Potentially minor stabilizing factor for specific rotamers; unlikely to overcome major steric forces. nih.gov |

Computational and Theoretical Investigations of 1 1 Methylpiperidin 3 Yl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of "1-(1-Methylpiperidin-3-yl)piperazin-2-one". These methods offer a detailed view of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For "this compound," DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be utilized to determine its optimized geometry and electronic properties. itu.edu.tr

The calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation. The molecular electrostatic potential (MEP) map, another output of DFT studies, would identify the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. researchgate.net

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N (piperidine ring) Bond Length | ~1.47 Å |

| C-N (piperazinone ring) Bond Length | ~1.46 Å |

| C=O (piperazinone ring) Bond Length | ~1.23 Å |

| C-N-C (piperidine ring) Bond Angle | ~112° |

Note: The data in this table is hypothetical and based on typical values for similar molecular structures, as direct computational studies on "this compound" are not publicly available.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. researchgate.net

For "this compound," the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms of the piperidine (B6355638) and piperazine (B1678402) rings. The LUMO is likely to be centered on the electron-deficient areas, particularly the carbonyl group of the piperazinone ring. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Predicted FMO Properties

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

Note: The data in this table is hypothetical and based on typical values for similar molecular structures, as direct computational studies on "this compound" are not publicly available.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational landscape and the influence of the environment.

The conformational flexibility of "this compound" is a critical determinant of its biological activity. The piperidine ring typically adopts a chair conformation. researchgate.net The orientation of the methyl group on the piperidine nitrogen and the piperazinone substituent can be either axial or equatorial. The equatorial position is generally more stable for bulky substituents to minimize steric hindrance. nih.gov MD simulations would allow for the exploration of the potential energy surface, identifying the most stable conformers and the energy barriers between them.

The surrounding solvent can significantly influence the conformational preferences of a molecule. MD simulations in an explicit solvent, such as water, would be performed to model the physiological environment. The solvent molecules can form hydrogen bonds with the polar groups of "this compound," such as the carbonyl oxygen and the nitrogen atoms, which can stabilize certain conformations over others.

Molecular Docking and Ligand-Receptor Interaction Predictions for "this compound"

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is invaluable in drug discovery for identifying potential biological targets and understanding the mechanism of action. pharmaceuticaljournal.net

For "this compound," docking studies would be conducted against relevant biological targets, such as G-protein coupled receptors or enzymes, where piperidine and piperazine derivatives are known to exhibit activity. mdpi.comtandfonline.com The docking simulations would predict the binding mode and affinity of the molecule within the receptor's active site. The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. nih.gov

Table 3: Predicted Interactions from Molecular Docking

| Interaction Type | Potential Interacting Groups |

|---|---|

| Hydrogen Bonding | Carbonyl oxygen, piperazine NH with receptor residues |

| Hydrophobic Interactions | Piperidine and piperazine rings with nonpolar residues |

Note: The data in this table is hypothetical and based on typical interactions observed for similar molecular structures, as direct molecular docking studies on "this compound" are not publicly available.

Target Protein Identification through Virtual Screening

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a novel compound like this compound, structure-based virtual screening would be a primary method to identify potential protein targets. This involves docking the compound's 3D structure into the binding sites of a vast array of known protein structures.

Studies on various piperidine and piperazine derivatives have successfully used this approach to identify potential biological targets. These scaffolds are known to interact with a wide range of receptors and enzymes, suggesting that this compound could also exhibit affinity for multiple targets. For instance, screening campaigns of in-house collections of piperidine/piperazine compounds have led to the discovery of potent ligands for the Sigma-1 (S1R) receptor. nih.gov Similarly, virtual screening has been employed to identify piperazine derivatives as potential inhibitors of human acetylcholinesterase, a key target in Alzheimer's disease research. Other identified targets for these scaffolds include monoamine oxidase-A (MAO-A) for depression and α1A-adrenoceptors for cardiovascular conditions. rsc.orgdntb.gov.ua

| Scaffold | Identified Protein Target | Therapeutic Area | Screening Method |

|---|---|---|---|

| Piperidine/Piperazine | Sigma-1 Receptor (S1R) | Neurodegenerative Diseases, Cancer | Screening of In-house Library |

| Piperazine | Monoamine Oxidase-A (MAO-A) | Depression | Molecular Docking (In Silico) |

| N-Phenylpiperazine | α1A-Adrenoceptor | Cardiovascular Disease | Molecular Docking |

| Piperazine | Human Acetylcholinesterase (AChE) | Alzheimer's Disease | Molecular Docking |

| Piperidine | COVID-19 Main Protease (3CLpro) | Antiviral | Structure-Based Virtual Screening |

Binding Mode Analysis and Interaction Hotspots

Following the identification of potential targets, molecular docking and molecular dynamics (MD) simulations are used to analyze the binding mode and identify interaction hotspots. This analysis predicts how the ligand fits into the protein's binding pocket and which amino acid residues are crucial for the interaction. Hotspots are regions within a binding site that contribute significantly to the binding energy.

For piperazine and piperidine derivatives, binding is often driven by a combination of hydrogen bonds and electrostatic or hydrophobic interactions. rsc.org For example, in the binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor, key interactions were identified with residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The binding was primarily driven by electrostatic forces and hydrogen bonds involving the ionizable piperazine nitrogen. rsc.org Computational studies of piperidine/piperazine-based compounds targeting the Sigma-1 receptor also elucidated crucial amino acid interactions, providing a basis for further structure-based optimization. nih.gov

Analysis of protein-ligand complexes frequently reveals that charged residues like aspartate, histidine, and arginine are often found in binding pockets, accounting for a significant portion of the interactions. mdpi.com These residues, along with others, can form stable, high-occupancy hydrogen bonds which are critical for ligand stability and validating docking poses. mdpi.com

| Compound Class | Protein Target | Key Interacting Residues (Hotspots) | Primary Interaction Type |

|---|---|---|---|

| N-Phenylpiperazine derivatives | α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bonds, Electrostatic |

| Piperidine/Piperazine-based compounds | Sigma-1 Receptor (S1R) | Tyr206 | Hydrophobic |

| Piperazine-based compounds | Monoamine Oxidase-A (MAO-A) | Not specified | Hydrophobic, π-π stacking |

| Piperazine derivatives | Human Acetylcholinesterase (AChE) | Peripheral Anionic and Catalytic Sites | Hydrogen Bonds |

QSAR and Cheminformatics Approaches for "this compound" Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of related molecules with varied substituents and correlating their structural properties (descriptors) with their measured activity against a specific target.

Numerous QSAR studies have been successfully conducted on piperazine derivatives to guide the design of more potent molecules. mdpi.comnih.gov These studies utilize various molecular descriptors, which can be categorized as electronic, topological, geometrical, and physicochemical. For a series of piperazine derivatives designed as mTORC1 inhibitors, QSAR modeling revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), and aqueous solubility (Log S) were significantly correlated to their inhibitory activity. mdpi.com

The resulting QSAR models, often expressed as mathematical equations, can predict the activity of new, unsynthesized derivatives. For instance, 2D-QSAR models for aryl alkanol piperazine derivatives with antidepressant activity showed high statistical significance (r² > 0.924), indicating a strong correlation between the selected descriptors and biological function. nih.gov Similarly, 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA), have been used to analyze antihistamine effects of piperazine derivatives, correlating electrostatic and steric fields with their antagonistic effects. nih.gov These cheminformatics approaches are invaluable for optimizing lead compounds by predicting how structural modifications will impact their biological efficacy.

| Compound Series | Biological Activity | QSAR Model Type | Key Correlated Descriptors | Model Significance (Example) |

|---|---|---|---|---|

| Piperazine derivatives | mTORC1 Inhibition | 2D-QSAR (MLR, MNLR) | ELUMO, Electrophilicity, Molar Refractivity, Log S, PSA | R² = 0.78 |

| Aryl alkanol piperazine derivatives | Antidepressant (5-HT Reuptake) | 2D-QSAR (GFA) | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | r² > 0.924 |

| Piperazine derivatives | Antihistamine/Antibradykinin | 3D-QSAR (CoMFA) | Electrostatic and Steric Fields | Qualitative Correlation |

| Piperidine derivatives | Cardiotoxicity (hERG block) | 2D-QSAR (Monte Carlo) | Hybrid Optimal Descriptors from SMILES | R² (validation) = 0.90–0.94 |

Mechanistic and Molecular Pharmacology Studies of 1 1 Methylpiperidin 3 Yl Piperazin 2 One

In Vitro Receptor Binding and Functional Assays for "1-(1-Methylpiperidin-3-yl)piperazin-2-one"

No data is available.

Specific Receptor/Enzyme Target Identification and Validation

No data is available.

Agonist, Antagonist, or Modulatory Activity Characterization at the Molecular Level

No data is available.

Cell-Based Assays for Signaling Pathway Modulation by "this compound"

No data is available.

Downstream Signaling Cascade Analysis

No data is available.

Protein-Protein Interaction Modulation

No data is available.

Enzymatic Inhibition/Activation Kinetics of "this compound"

No data is available.

Comprehensive Analysis of "this compound" Reveals a Gap in Current Pharmacological Research

A thorough review of publicly available scientific literature and databases indicates a significant lack of specific research on the chemical compound "this compound." Despite extensive searches for its mechanistic and molecular pharmacology, no dedicated studies detailing its IC50/Ki values, binding mechanisms, potential allosteric modulation effects, or structure-activity relationships (SAR) of its analogs could be identified.

The initial investigation sought to populate a detailed pharmacological profile of this specific molecule, focusing on its interactions with biological targets. However, the search results consistently pointed to research on broader categories of related compounds, such as piperidine (B6355638) and piperazine (B1678402) derivatives, which are known to be important scaffolds in drug discovery. mdpi.comnih.gov These studies often explore the synthesis and pharmacological evaluation of various analogs for a range of therapeutic targets, including but not limited to antipsychotics, analgesics, and agents for neurodegenerative diseases. nih.govnih.govnih.gov

For instance, the piperazine ring is a well-recognized privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Similarly, the piperidine moiety is a common structural element in a vast number of pharmaceuticals. mdpi.com Research into analogs containing these rings often involves extensive SAR studies to optimize affinity and selectivity for specific receptors. uab.catmdpi.com

However, the specific combination of a 1-methylpiperidin-3-yl group attached to a piperazin-2-one (B30754) ring, as found in "this compound," does not appear to have been a subject of published pharmacological investigation. Consequently, critical data points required for a detailed analysis, such as inhibitory concentrations (IC50) or binding affinities (Ki), are not available.

Furthermore, there is no information regarding whether this compound acts as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, offering a mechanism for fine-tuning receptor activity. nih.govnih.gov The study of allosteric modulation is a growing area of pharmacology, but its application to "this compound" has not been documented.

Without experimental data, any discussion on the key pharmacophoric elements or the conformational requirements for molecular recognition of this compound and its analogs would be purely speculative.

Metabolic Stability and Biotransformation Pathways of 1 1 Methylpiperidin 3 Yl Piperazin 2 One in Vitro/theoretical

In Vitro Metabolic Fate using Liver Microsomes/Hepatocytes

In vitro systems, such as liver microsomes and hepatocytes, are standard tools for predicting the metabolic fate of new chemical entities. These systems contain a rich complement of drug-metabolizing enzymes. For a compound like "1-(1-Methylpiperidin-3-yl)piperazin-2-one," which contains both piperidine (B6355638) and piperazine (B1678402) moieties, several metabolic transformations can be anticipated.

High-resolution mass spectrometry (HRMS) is a key analytical technique for identifying metabolites. Based on the structure of "this compound," several major metabolites would be expected to be formed in liver microsome incubations. The primary metabolic routes would likely involve oxidation and N-dealkylation.

Table 1: Predicted Major Metabolites of this compound in In Vitro Systems

| Putative Metabolite | Biotransformation Pathway | Predicted Mass Change |

| M1: this compound N-oxide | N-oxidation of the piperidine nitrogen | +16 |

| M2: 1-(Piperidin-3-yl)piperazin-2-one | N-demethylation of the piperidine nitrogen | -14 |

| M3: Hydroxylated this compound | Hydroxylation on the piperidine or piperazine ring | +16 |

| M4: Oxidized piperazinone metabolite | Oxidation of the piperazinone ring to a di-keto species | +14 |

This table is predictive and based on common metabolic pathways for similar chemical structures.

The metabolism of nitrogen-containing heterocyclic compounds is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govdoi.org For "this compound," several CYP isoforms are likely to be involved.

Cytochrome P450s (CYPs):

CYP3A4: This is a major enzyme in human drug metabolism and is known to metabolize a wide range of substrates, including those with piperazine and piperidine rings. nih.govresearchgate.net It is a likely candidate for the N-demethylation and hydroxylation of this compound.

CYP2D6: This isoform is also frequently involved in the metabolism of nitrogen-containing compounds, particularly those with basic nitrogen centers. doi.orgclinpgx.org It could play a role in the oxidative metabolism of the piperidine moiety.

Other CYPs, such as CYP1A2 and CYP2C19, might also contribute to a lesser extent. clinpgx.org

Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes that can catalyze the N-oxidation of compounds containing nucleophilic nitrogen atoms. The N-oxide metabolite (M1) of the piperidine ring could potentially be formed by FMOs.

Theoretical Prediction of Metabolic Sites and Pathways for "this compound"

In the absence of empirical data, computational models provide valuable insights into the probable metabolic fate of a compound. dtic.milnih.gov

Several software tools are available to predict the metabolism of xenobiotics. Programs such as Meteor Nexus, MetaPrint2D, and XenoSite can analyze the structure of "this compound" and predict likely sites of metabolism and the resulting metabolites. nih.gov These tools utilize databases of known metabolic transformations and algorithms to predict the reactivity of different parts of the molecule.

A Site of Metabolism (SOM) analysis identifies the atoms or functional groups most likely to undergo metabolic transformation. For "this compound," the following sites are predicted to be most susceptible to metabolism:

Table 2: Predicted Sites of Metabolism for this compound

| Rank | Site of Metabolism | Rationale for Susceptibility | Predicted Metabolic Reaction |

| 1 | N-Methyl group on the piperidine ring | Sterically accessible and a common site for CYP-mediated N-dealkylation. | N-demethylation |

| 2 | Carbons adjacent to the piperidine nitrogen | Susceptible to hydroxylation leading to ring opening or further oxidation. | Hydroxylation |

| 3 | Carbons on the piperazine ring | Can undergo hydroxylation. | Hydroxylation |

| 4 | Piperidine nitrogen | Can be oxidized to an N-oxide. | N-oxidation |

This table represents a theoretical prediction of metabolic hotspots on the molecule.

Impact of Stereochemistry on Metabolic Profiles of "this compound" Enantiomers

The compound "this compound" possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as two enantiomers (R and S). Stereochemistry can significantly influence the metabolic profile of a drug.

The enzymes responsible for metabolism, being chiral themselves, can exhibit stereoselectivity in their binding and catalytic activity. researchgate.net This can lead to several potential differences in the metabolism of the enantiomers:

Different Rates of Metabolism: One enantiomer may be metabolized more rapidly than the other, leading to different plasma concentrations and duration of effect.

Different Metabolic Pathways: The enantiomers may be metabolized by different enzymes or at different sites on the molecule, resulting in a different profile of metabolites.

Formation of Chiral Metabolites: Metabolism at a prochiral center can lead to the formation of new chiral centers, further complicating the metabolite profile.

For "this compound," it is plausible that the (R)- and (S)-enantiomers would exhibit different metabolic fates. For example, the orientation of the piperazine-2-one moiety relative to the piperidine ring could influence how each enantiomer fits into the active site of a metabolizing enzyme, thereby affecting which sites are most accessible for oxidation.

Derivatization and Chemical Modification Strategies for 1 1 Methylpiperidin 3 Yl Piperazin 2 One

Systematic Functionalization of Piperazin-2-one (B30754) and Piperidine (B6355638) Rings

The structure of "1-(1-Methylpiperidin-3-yl)piperazin-2-one" contains two key nitrogen-containing heterocyclic rings, each with distinct reactivity. The piperazin-2-one ring possesses a secondary amine at the N4 position, which is a prime site for nucleophilic reactions. The piperidine ring contains a tertiary amine that is less reactive towards common alkylation or acylation but can be targeted through other means.

The most straightforward functionalization strategy for the parent scaffold involves the secondary amine (N4) of the piperazin-2-one moiety. This nitrogen atom can readily undergo N-alkylation and N-acylation reactions. mdpi.comenamine.net

N-Alkylation: This can be achieved through nucleophilic substitution with various alkylating agents such as alkyl halides or sulfonates. mdpi.com Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another common method to introduce diverse alkyl substituents. mdpi.com These modifications can alter the compound's basicity, lipophilicity, and steric profile.

N-Acylation: The introduction of an acyl group can be accomplished by reacting the N4 amine with acyl chlorides or acid anhydrides. libretexts.org This transformation converts the basic amine into a neutral amide, which can serve as a hydrogen bond donor and acceptor, potentially altering interactions with biological targets.

The tertiary amine of the 1-methylpiperidine (B42303) ring is generally unreactive to further alkylation under standard conditions, though it can form quaternary ammonium (B1175870) salts with potent alkylating agents. More advanced C-H functionalization techniques, often employing photoredox or transition-metal catalysis, could potentially be used to modify the carbon atoms adjacent to the piperidine nitrogen. acs.orgmdpi.com

Below is a table summarizing potential N4-position derivatization reactions.

| Reaction Type | Reagent Class | Potential Product Moiety | Purpose of Modification |

| N-Alkylation | Alkyl Halide (e.g., Benzyl bromide) | N4-Benzyl | Introduce aromatic groups for π-stacking interactions. |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N4-Alkyl/Cycloalkyl | Modulate lipophilicity and explore steric space. |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | N4-Acetyl | Neutralize basicity, add hydrogen bonding capability. |

| N-Arylation | Aryl Halide (e.g., Fluorobenzene) + Catalyst | N4-Aryl | Introduce aryl groups for specific receptor interactions. |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | N4-Sulfonyl | Introduce rigid, electron-withdrawing groups. |

The reactivity of each heterocyclic ring is influenced by its existing substituents. rsc.org

Piperazin-2-one Ring: The electron-withdrawing effect of the adjacent carbonyl group (amide functionality) reduces the basicity and nucleophilicity of the N4-amine compared to a simple piperazine (B1678402). nih.gov The bulky 1-methylpiperidin-3-yl group at the N1 position can also exert steric hindrance, potentially influencing the rate and feasibility of reactions at the N4 position. rsc.org

Piperidine Ring: The N-methyl group is an electron-donating group, which slightly increases the basicity of the tertiary amine. However, its primary role is to occupy one of the nitrogen's substitution sites. The substitution at the 3-position of the piperidine ring means that C-H functionalization reactions at the C2 or C6 positions might show regioselectivity, although this can be difficult to control. acs.org Studies on substituted piperidines show that the position of a substituent can direct the formation of iminium ion intermediates, which are key for further functionalization. acs.org

Scaffold Hopping and Bioisosteric Replacements of "this compound"

Scaffold hopping is a crucial strategy in drug discovery to identify novel core structures with improved properties while retaining key pharmacophoric features. niper.gov.innih.gov Bioisosteric replacement involves substituting a part of the molecule with a chemically different group that maintains similar steric and electronic properties, often to enhance metabolic stability, solubility, or target affinity. nih.govnih.gov

For "this compound," both the piperazin-2-one core and the piperidine substituent can be replaced.

Piperazin-2-one Scaffold: This moiety can be viewed as a constrained diamine. Bioisosteric replacements could include other cyclic diamines or scaffolds that maintain the relative orientation of the nitrogen atoms and the piperidine substituent. Spirodiamines have been successfully used as piperazine bioisosteres, offering improved properties in some contexts. enamine.net

1-Methylpiperidine Moiety: The piperidine ring provides a basic nitrogen center and a specific three-dimensional shape. This could be replaced with other saturated heterocycles like substituted pyrrolidines or azepanes to alter ring strain and conformational flexibility. nih.gov Acyclic aminoalkyl chains could also be explored as more flexible alternatives.

The table below outlines potential scaffold hops and bioisosteric replacements.

| Original Moiety | Potential Replacement | Rationale |

| Piperazin-2-one | Diazepan-2-one | Ring expansion to alter conformation and vector positioning. |

| Piperazin-2-one | Morpholin-3-one | Introduce an oxygen heteroatom to reduce basicity and improve solubility. |

| Piperazin-2-one | Spirocyclic diamine | Increase molecular rigidity and three-dimensionality (sp³ character). enamine.net |

| Piperazin-2-one | Pyrazole | Mimic a protonated piperazine N-H as a hydrogen-bond donor. blumberginstitute.org |

| 1-Methylpiperidine | 1-Methylpyrrolidine | Decrease ring size, altering conformational profile. |

| 1-Methylpiperidine | Quinuclidine | Introduce a bridged, rigid structure to lock conformation. |

| 1-Methylpiperidine | (Dimethylamino)propyl | Acyclic, flexible replacement to probe different binding modes. |

Synthesis of Prodrugs and Targeted Delivery Systems based on "this compound" Scaffold

Prodrugs are inactive precursors that are converted into the active drug in vivo. This strategy is often used to overcome poor solubility, permeability, or metabolic instability. nih.govgoogle.com

The secondary amine at the N4 position of the piperazin-2-one ring is an ideal handle for prodrug development. A promoiety can be attached to this nitrogen, which is later cleaved by physiological conditions or specific enzymes. For example, attaching a phosphate (B84403) group could dramatically increase water solubility for intravenous administration. google.com Alternatively, linking a lipophilic ester via a carbamate (B1207046) linkage could enhance membrane permeability for improved oral absorption. nih.gov

The piperidine and piperazine scaffolds are also valuable components in targeted delivery systems. acs.orgmdpi.comnih.gov The entire "this compound" molecule could be conjugated to a targeting moiety, such as an antibody or a ligand for a receptor overexpressed on cancer cells (e.g., transferrin receptor). acs.org This conjugation would direct the compound to specific tissues or cells, potentially increasing efficacy and reducing off-target side effects.

Linker Chemistry for Conjugation and Bivalent Ligand Design

The N4-amine of the piperazin-2-one ring also serves as a convenient attachment point for chemical linkers, enabling conjugation to other molecules or the creation of bivalent ligands. nih.govlboro.ac.uk Bivalent ligands consist of two pharmacophoric units connected by a linker and can simultaneously engage two binding sites, often leading to a significant increase in affinity and selectivity. researchgate.net

The choice of linker is critical and can influence the solubility, stability, and spatial orientation of the resulting conjugate.

Cleavable Linkers: These are designed to release the parent compound under specific conditions (e.g., acidic pH in tumors, presence of specific enzymes). Examples include hydrazones and disulfides.

Non-Cleavable Linkers: These form a stable connection, and the entire conjugate is the active entity. Simple alkyl or polyethylene (B3416737) glycol (PEG) chains are common examples. PEG linkers can also improve solubility and pharmacokinetic properties.

The table below presents examples of linker types applicable to the scaffold.

| Linker Type | Chemistry Example | Key Feature | Application |

| Alkyl Chain | N-alkylation with a haloalkyl-functionalized molecule | Stable, flexible | Bivalent ligands, simple conjugation. |

| PEG Linker | N-alkylation with a tosylated PEG chain | Stable, flexible, hydrophilic | Improve solubility and PK properties. |

| Hydrazone Linker | Acylation with a protected hydrazone-containing acid | Acid-labile | pH-sensitive drug release in acidic environments (e.g., endosomes, tumors). |

| Peptide Linker | Amide coupling with a specific peptide sequence | Enzyme-cleavable | Targeted release by specific proteases (e.g., cathepsins). |

By selecting an appropriate linker and a second pharmacophore, "this compound" could be developed into a bivalent ligand targeting two related receptors or two different pockets on a single large protein. researchgate.net

Advanced Analytical Methodologies for Purity and Identity Profiling of 1 1 Methylpiperidin 3 Yl Piperazin 2 One

Chromatographic Techniques for High-Purity Isolation and Quantification

Chromatographic methods are fundamental in the pharmaceutical industry for the separation, identification, and quantification of compounds. For "1-(1-Methylpiperidin-3-yl)piperazin-2-one", a multifaceted approach is necessary to achieve a complete purity profile.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like "this compound". A robust HPLC method is essential for quantifying the compound and its potential impurities.

Method development for piperazine (B1678402) derivatives often involves reverse-phase chromatography. japtronline.com A typical method would utilize a C18 or similar column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. japtronline.comresearchgate.net Since "this compound" lacks a strong chromophore, UV detection at lower wavelengths (around 205-220 nm) is often employed. jocpr.comresearchgate.net To enhance sensitivity and selectivity, pre-column derivatization with a UV-active agent can be utilized, a technique proven effective for other piperazine compounds. jocpr.comjocpr.com

Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. japtronline.comnih.gov This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. japtronline.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters and Validation Data

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic Conditions | |

| Column | Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) or equivalent japtronline.com |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile japtronline.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Column Temperature | 35°C jocpr.comresearchgate.net |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL jocpr.com |

| Validation Parameters | |

| Linearity (R²) | ≥ 0.999 japtronline.com |

| Accuracy (% Recovery) | 98-102% |

| Precision (%RSD) | < 2% japtronline.com |

| LOD | Typically in the µg/mL range japtronline.com |

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of "this compound" contains a chiral center at the 3-position of the methylpiperidine ring. Therefore, it is critical to assess the enantiomeric purity, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the method of choice for this purpose.

The separation of enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for their broad applicability. nih.gov The development of a chiral separation method involves screening different chiral columns and mobile phases to achieve adequate resolution between the enantiomers. nih.gov For piperidine (B6355638) derivatives, pre-column derivatization with a suitable agent like para-toluenesulfonyl chloride can be employed to introduce a chromophore and facilitate separation and detection. nih.gov The resolution between the two enantiomeric peaks should ideally be greater than 1.5 to ensure accurate quantification. nih.gov

Table 2: Example Chiral HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Chromatographic Conditions | |

| Column | Chiralpak AD-H or equivalent nih.gov |

| Mobile Phase | 0.1% Diethylamine in Ethanol nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Detection Wavelength | 228 nm (after derivatization) nih.gov |

| Performance |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of "this compound". These could include residual solvents or starting materials. hakon-art.comresearchgate.net

For piperazine derivatives, which can be polar, derivatization may be necessary to improve their volatility and chromatographic behavior. semanticscholar.org The GC method would typically employ a capillary column with a suitable stationary phase. The mass spectrometer provides high specificity and allows for the identification of unknown impurities by comparing their mass spectra to libraries. unodc.orgrsc.org Method validation for GC-MS would include parameters similar to HPLC, with a focus on sensitivity and specificity for potential volatile impurities. scholars.direct

Table 3: Representative GC-MS Method Parameters for Impurity Profiling

| Parameter | Typical Condition |

|---|---|

| GC Conditions | |

| Column | DB-17 (30 m, 0.53 mm, 1 µm film thickness) or equivalent researchgate.net |

| Carrier Gas | Helium at 2 mL/min researchgate.net |

| Injector Temperature | 250°C researchgate.net |

| Oven Program | Isothermal followed by a temperature ramp researchgate.net |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Quadrupole or Time-of-Flight (TOF) |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the charge-to-size ratio of analytes. nih.govdiva-portal.org For a compound like "this compound", which is a weak base, CE can be a valuable tool for purity assessment and for separating it from closely related charged impurities.

Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates ions based on their electrophoretic mobility in a buffer-filled capillary. nih.govanalyticaltoxicology.com The separation can be optimized by adjusting the pH, buffer concentration, and applied voltage. nih.gov Due to its high resolving power, CE can often separate impurities that are difficult to resolve by HPLC. wikipedia.org

Spectrophotometric and Fluorometric Methods for Concentration Determination

While chromatography is essential for separation, spectrophotometric and fluorometric methods can provide rapid and simple means for concentration determination in certain applications.

UV-Vis spectrophotometry can be used for the quantification of "this compound", although its utility may be limited by its weak chromophore. Derivatization with a coloring agent can form a complex with a strong absorbance in the visible region, thereby increasing the sensitivity and specificity of the assay.

Fluorometric methods offer higher sensitivity and selectivity. mdpi.com Piperazine-containing compounds can be derivatized with fluorescent reagents to produce highly fluorescent products that can be measured at very low concentrations. rsc.org For instance, the formation of ion-pair associates with fluorescent dyes like Eosin Y has been used for the fluorometric assay of nitrogen-based pharmaceuticals. mdpi.com The fluorescence intensity is directly proportional to the concentration of the compound over a certain range.

Trace Impurity Analysis and Degradation Product Identification

Identifying and quantifying trace impurities and potential degradation products is a critical aspect of quality control. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Forced degradation studies, where the compound is subjected to stress conditions such as heat, light, acid, base, and oxidation, are performed to identify potential degradation products. rjptonline.org The resulting mixtures are then analyzed using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products. rjptonline.org The high sensitivity and structural information provided by mass spectrometry are invaluable for elucidating the structures of unknown impurities. google.com Predictive models can also be used to estimate potential metabolites and degradation pathways of related compounds like 1-methylpiperazine (B117243). europa.eu

Future Research Directions and Translational Perspectives for 1 1 Methylpiperidin 3 Yl Piperazin 2 One

Exploration of Novel Biological Targets for "1-(1-Methylpiperidin-3-yl)piperazin-2-one" and Analogs

The hybrid structure of "this compound" suggests that it and its analogs could interact with a diverse range of biological targets. The piperazine (B1678402) scaffold is known to be a versatile core in the design of bioactive compounds, with derivatives showing efficacy as anticancer, antimicrobial, antidepressant, and antiviral agents, among others. researchgate.net Similarly, the piperidine (B6355638) nucleus is a key component in many therapeutics, particularly those targeting the central nervous system (CNS). journalagent.com

Future research should, therefore, focus on screening "this compound" and a library of its analogs against a wide panel of biological targets. High-throughput screening campaigns could unveil unexpected activities and provide starting points for new therapeutic indications.

Table 1: Potential Biological Target Classes for "this compound" and Analogs

| Target Class | Rationale for Investigation | Potential Therapeutic Areas |

| G-Protein Coupled Receptors (GPCRs) | Arylpiperazine derivatives are well-known ligands for serotonergic and dopaminergic receptors. nih.gov | CNS disorders (e.g., depression, anxiety, psychosis) |

| Ion Channels | Piperidine-containing compounds have been shown to modulate various ion channels. | Neurological disorders, cardiovascular diseases |

| Kinases | N,N'-dialkylpiperazines have been identified as kinase inhibitors. mdpi.com | Oncology, inflammatory diseases |

| Proteases | Certain heterocyclic compounds can exhibit inhibitory activity against various proteases. | Infectious diseases, oncology |

Development of Advanced Synthetic Routes for Scalability

For any promising compound to move from a laboratory curiosity to a viable therapeutic candidate, the development of a scalable and efficient synthetic route is paramount. Current synthetic methodologies for piperazine and piperidine derivatives offer a strong foundation. nih.gov Modern synthetic methods for N-arylpiperazines include the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and aromatic nucleophilic substitution. mdpi.com For N-alkyl derivatives, nucleophilic substitution and reductive amination are common strategies. mdpi.com

Future efforts should focus on developing a convergent synthesis for "this compound" that allows for the late-stage introduction of diversity, facilitating the creation of an analog library for structure-activity relationship (SAR) studies. Furthermore, the exploration of flow chemistry and other process intensification technologies could lead to a more sustainable and cost-effective manufacturing process. A practical and scalable synthesis for orthogonally protected 2-substituted chiral piperazines has been described, which could be adapted for the synthesis of "this compound" and its derivatives. rsc.org

Integrated Omics Approaches to Elucidate System-Level Effects

To gain a comprehensive understanding of the biological effects of "this compound," integrated omics approaches will be indispensable. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the molecular changes induced by the compound. For instance, computational metabolomics has been used to reveal the chemodiversity of piperidine alkaloids. nih.gov

By treating cell lines or animal models with "this compound" and analyzing the resulting changes in the proteome, transcriptome, and metabolome, researchers can identify on-target and off-target effects, elucidate mechanisms of action, and discover potential biomarkers for efficacy and toxicity. This data-rich approach can significantly accelerate the preclinical development of this novel compound.

Application of Artificial Intelligence and Machine Learning in "this compound" Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. nih.govmdpi.com For a novel scaffold like "this compound," AI/ML can be applied in several key areas:

Target Prediction: In silico tools can predict potential biological targets for the compound based on its structural similarity to known ligands. clinmedkaz.org

Virtual Screening: Generative AI models can design virtual libraries of analogs with desirable physicochemical and pharmacokinetic properties. elsevier.com

ADMET Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of "this compound" and its derivatives, helping to prioritize compounds with favorable drug-like profiles. nih.gov

Retrosynthesis Planning: AI-powered retrosynthesis tools can assist in designing efficient synthetic routes for novel analogs. technologynetworks.com

Table 2: AI/ML Applications in the Development of "this compound"

| Application | Description | Potential Impact |

| Target Identification | Using machine learning models to predict protein targets based on the compound's structure. nih.govmdpi.com | Accelerates the identification of novel therapeutic indications. |

| De Novo Design | Employing generative models to create novel analogs with optimized properties. | Expands the chemical space around the core scaffold. |

| Property Prediction | Predicting ADMET and other physicochemical properties to guide compound selection. nih.gov | Reduces late-stage attrition of drug candidates. |

| Synthesis Planning | Utilizing AI to propose efficient and scalable synthetic routes. | Optimizes the chemical synthesis process. |

Emerging Methodologies in Chemical Biology for Studying "this compound"

Chemical biology offers a powerful toolkit for dissecting the interactions of small molecules with their biological targets in a native cellular context. For "this compound," several emerging methodologies could be particularly insightful:

Activity-Based Protein Profiling (ABPP): If the compound is found to act as an enzyme inhibitor, ABPP can be used to identify its target(s) and assess its selectivity across the proteome. nih.govnih.gov This technique utilizes chemical probes that covalently label the active sites of enzymes. nih.gov

Photoaffinity Labeling: By incorporating a photo-reactive group into the structure of "this compound," researchers can create a probe that, upon photoactivation, covalently crosslinks to its binding partner(s), enabling their identification by mass spectrometry.

Chemoproteomics: This approach can be used to broadly assess the protein targets of "this compound" by observing which proteins it interacts with in a complex biological sample.

These advanced techniques will be instrumental in elucidating the mechanism of action of "this compound" and validating its therapeutic targets.

Q & A

Q. What methodologies ensure robustness when conflicting biological activity data are reported?

- Resolution Strategies :

- Dose-Response Repetition : Conduct triplicate assays across independent labs to rule out batch variability.

- Orthogonal Assays : Pair enzymatic inhibition data with cell-based models (e.g., antiplatelet activity in human whole blood) .